N-Aminoethyl-2-aminoethanesulfonic acid
Overview
Description
N-Aminoethyl-2-aminoethanesulfonic acid, also known as taurine, is a naturally occurring amino sulfonic acid. It is widely distributed in animal tissues and is a major constituent of bile. Taurine is found in the large intestine and accounts for up to 0.1% of total human body weight . It was first isolated from ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Taurine can be synthesized through the ammonolysis of isethionic acid (2-hydroxyethanesulfonic acid), which is obtained from the reaction of ethylene oxide with aqueous sodium bisulfite . Another method involves the direct reaction of aziridine with sulfurous acid .
Industrial Production Methods: Commercially, taurine is produced using the ethanolamine method. This involves the reaction of ethanolamine with sulfurous acid to produce isethionic acid, which is then ammonolyzed to form taurine . As of 2010, China alone has more than 40 manufacturers of taurine, producing a total annual output of about 3000 tonnes .
Chemical Reactions Analysis
Types of Reactions: Taurine undergoes various chemical reactions, including:
Oxidation: Taurine can be oxidized to produce taurine chloramine, which has antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hypochlorous acid.
Substitution: Reactions often occur in the presence of catalysts like taurine itself, under aqueous conditions.
Major Products:
Oxidation: Taurine chloramine.
Substitution: Various taurine derivatives, including 2-amino-3-cyano-4H-pyran derivatives.
Scientific Research Applications
Taurine has a wide range of applications in scientific research:
Mechanism of Action
Taurine exerts its effects through various mechanisms:
Cell Membrane Stabilization: Taurine helps stabilize cell membranes by regulating ion flow and preventing oxidative damage.
Calcium Signaling: It modulates calcium signaling pathways, which are crucial for various cellular functions.
Antioxidant Activity: Taurine acts as an antioxidant, protecting cells from oxidative stress.
Comparison with Similar Compounds
Sulfamic Acid: Similar in structure but lacks the aminoethyl group.
Aminomethanesulfonic Acid: Similar but has a different carbon chain length.
Homotaurine: A derivative of taurine with an additional carbon in the aminoethyl chain.
Uniqueness: Taurine is unique due to its widespread presence in animal tissues and its role in various physiological processes. Unlike other similar compounds, taurine is essential for certain species and has a broad spectrum of biological activities .
Biological Activity
N-Aminoethyl-2-aminoethanesulfonic acid, commonly known as taurine, is a naturally occurring amino sulfonic acid with significant biological activity. It is widely distributed in animal tissues and plays critical roles in various physiological processes. This article provides an in-depth analysis of taurine's biological activities, including its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of Taurine
- Chemical Structure : Taurine is classified as a beta-amino acid, characterized by the presence of a sulfonic acid group. Its IUPAC name is 2-(2-aminoethylamino)ethanesulfonic acid, and it has a molecular weight of 168.22 g/mol .
- Sources : Taurine is synthesized in the body from cysteine and methionine, primarily in the liver and brain. It can also be obtained from dietary sources such as meat, fish, and dairy products .
Taurine exerts its biological effects through several mechanisms:
- Cell Membrane Stabilization : Taurine plays a crucial role in stabilizing cell membranes by regulating ion flow and preventing oxidative damage. This property is particularly important in excitable tissues like neurons and muscle cells .
- Calcium Signaling Modulation : It modulates calcium signaling pathways, which are essential for various cellular functions, including muscle contraction and neurotransmitter release .
- Antioxidant Activity : Taurine acts as an antioxidant, protecting cells from oxidative stress by scavenging reactive oxygen species (ROS) . This property is vital in conditions associated with increased oxidative stress, such as muscular dystrophy.
1. Cardiovascular Health
Taurine has been shown to have beneficial effects on cardiovascular health. It helps regulate blood pressure and has anti-inflammatory properties that may reduce the risk of heart disease. Research indicates that taurine supplementation can improve endothelial function and reduce arterial stiffness .
2. Neurological Benefits
Taurine is involved in neuroprotection and may play a role in preventing neurodegenerative diseases. Studies suggest that it can mitigate neuronal damage caused by excitotoxicity and oxidative stress .
3. Muscular Dystrophy
A significant area of research focuses on taurine's role in muscular dystrophy, particularly Duchenne muscular dystrophy (DMD). A study demonstrated that increasing dietary taurine improved muscle function and reduced inflammation in mdx mice, a model for DMD. The results indicated that taurine treatment led to decreased protein thiol oxidation and enhanced muscle performance compared to other treatments like N-acetylcysteine (NAC) .
Case Study: Taurine Supplementation in DMD Mice
A study comparing taurine with NAC in mdx mice showed that both treatments increased taurine levels in muscle tissues; however, taurine was more effective at improving muscle function and reducing inflammation. The study highlighted the potential of dietary taurine as a therapeutic intervention for DMD .
Treatment | Muscle Function Improvement | Inflammation Reduction | Protein Oxidation Status |
---|---|---|---|
Taurine | Significant | Significant | Reduced |
NAC | Moderate | Moderate | Increased |
Research Findings on Antioxidant Properties
Research has established that taurine's antioxidant properties are crucial for reducing oxidative stress markers in various tissues. A study found that plasma albumin thiol oxidation levels correlated with muscle protein oxidation status, suggesting that taurine could serve as a biomarker for oxidative stress in muscular dystrophy patients .
Properties
IUPAC Name |
2-(2-aminoethylamino)ethanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3S/c5-1-2-6-3-4-10(7,8)9/h6H,1-5H2,(H,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGRSQBDVIJNDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCS(=O)(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232175 | |
Record name | N-Aminoethyl-2-aminoethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83111-01-7 | |
Record name | N-Aminoethyl-2-aminoethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083111017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Aminoethyl-2-aminoethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-AMINOETHYL-2-AMINOETHANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS2M4MU3FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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